molecular formula C18H16ClNO3S B11510502 3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11510502
M. Wt: 361.8 g/mol
InChI Key: KEHAOGCUVNGZOK-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a chlorobenzoyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiol with an α-halo acid.

    Introduction of Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through an acylation reaction using 3-chlorobenzoyl chloride.

    Attachment of Methylphenyl Group: The methylphenyl group can be attached via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolidine derivatives.

Scientific Research Applications

3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)-3-[(4-methylphenyl)methoxy]piperidine: This compound shares the chlorobenzoyl and methylphenyl groups but has a different core structure.

    1-(3-Chlorobenzoyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Another related compound with a pyrazole ring instead of a thiazolidine ring.

Uniqueness

3-(3-Chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

3-(3-chlorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C18H16ClNO3S/c1-11-5-7-12(8-6-11)17-20(15(10-24-17)18(22)23)16(21)13-3-2-4-14(19)9-13/h2-9,15,17H,10H2,1H3,(H,22,23)

InChI Key

KEHAOGCUVNGZOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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